molecular formula C24H23F3O2 B14315613 Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]- CAS No. 113242-73-2

Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-

Cat. No.: B14315613
CAS No.: 113242-73-2
M. Wt: 400.4 g/mol
InChI Key: QVCWXEQWEFKWPV-UHFFFAOYSA-N
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Description

Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a phenoxy group and a trifluoromethylated pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]- typically involves multiple steps, including the formation of the phenoxy group and the introduction of the trifluoromethylated pentyl chain. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]- involves its interaction with specific molecular targets and pathways. The phenoxy group and the trifluoromethylated pentyl chain contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]- is unique due to the presence of both a phenoxy group and a trifluoromethylated pentyl chain, which confer distinct chemical and biological properties

Properties

CAS No.

113242-73-2

Molecular Formula

C24H23F3O2

Molecular Weight

400.4 g/mol

IUPAC Name

1-methoxy-4-[1,1,1-trifluoro-5-(3-phenoxyphenyl)pentan-2-yl]benzene

InChI

InChI=1S/C24H23F3O2/c1-28-20-15-13-19(14-16-20)23(24(25,26)27)12-6-8-18-7-5-11-22(17-18)29-21-9-3-2-4-10-21/h2-5,7,9-11,13-17,23H,6,8,12H2,1H3

InChI Key

QVCWXEQWEFKWPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CCCC2=CC(=CC=C2)OC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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